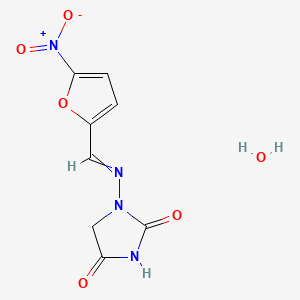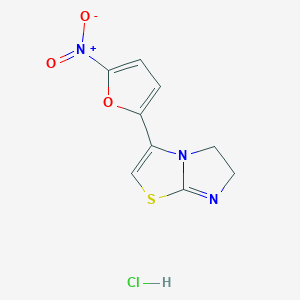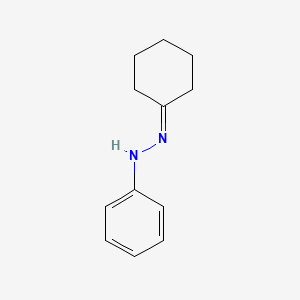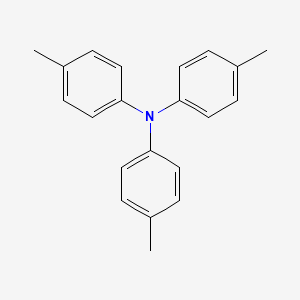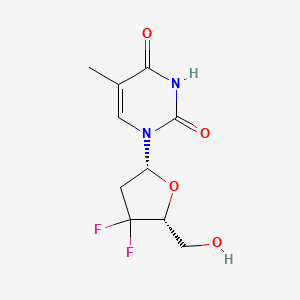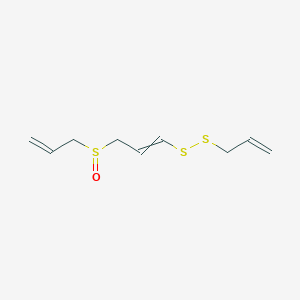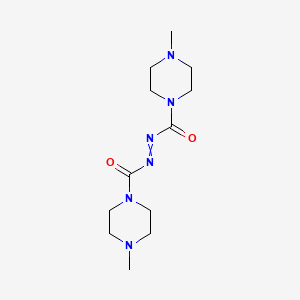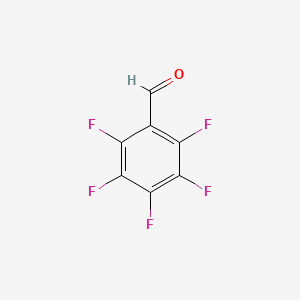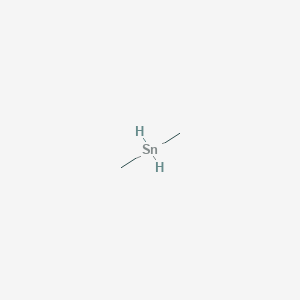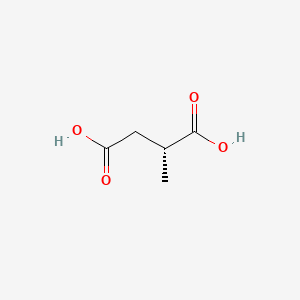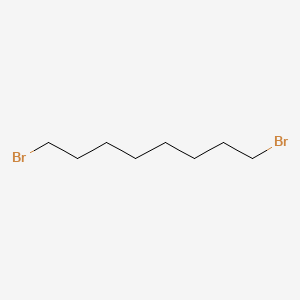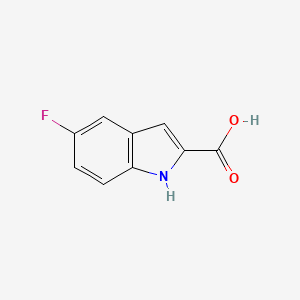
5-氟吲哚-2-羧酸
描述
5-Fluoroindole-2-carboxylic acid is an indolyl carboxylic acid . It acts as an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .
Synthesis Analysis
5-Fluoroindole-2-carboxylic acid is a reagent for chemical synthesis . It has been used in the creation of Xa inhibitors, Fungicidal and Antitumor agents, and COX-2 inhibitors .Molecular Structure Analysis
The molecular formula of 5-Fluoroindole-2-carboxylic acid is C9H6FNO2 . Its molecular weight is 179.15 .Chemical Reactions Analysis
5-Fluoroindole-2-carboxylic acid is a reagent for chemical synthesis . It has been used in the creation of Xa inhibitors, Fungicidal and Antitumor agents, and COX-2 inhibitors .Physical And Chemical Properties Analysis
5-Fluoroindole-2-carboxylic acid has a molecular weight of 179.15 g/mol . Its density is 1.5±0.1 g/cm3, boiling point is 422.2±25.0 °C at 760 mmHg, and vapour pressure is 0.0±1.1 mmHg at 25°C .科学研究应用
- 5-Fluoroindole-2-carboxylic acid has been used in the synthesis of fungicidal agents . Fungicides are chemical compounds used to kill or inhibit the growth of fungi.
- This compound has also been used in the creation of antitumor agents . These are drugs that prevent the growth and proliferation of cancerous cells.
- It has been used in the synthesis of IDO inhibitors . IDO is an enzyme that plays a role in the immune response, and its inhibitors are being researched for potential use in cancer treatment.
- 5-Fluoroindole-2-carboxylic acid has been used in the creation of Factor Xa inhibitors . These are anticoagulant drugs that prevent blood clots.
- This compound has been used in the synthesis of enantioselective D3 receptor antagonists . These are drugs that selectively bind to and inhibit the D3 dopamine receptor, which may have potential therapeutic applications in neuropsychiatric disorders.
Fungicidal Agents
Antitumor Agents
2,3-dioxygenase (IDO) Inhibitors
Factor Xa Inhibitors
Enantioselective D3 Receptor Antagonists
Ligands for hFPRL1 (or ALXR) Receptor in Inflammation
- 5-Fluoroindole-2-carboxylic acid has been used in the synthesis of antibacterial agents . These are drugs that kill bacteria or prevent their growth.
- This compound has been used in the creation of inhibitors of hepatitis C virus NS3·4A protease . These are drugs that inhibit the protease enzyme of the hepatitis C virus, preventing the virus from replicating.
- 5-Fluoroindole-2-carboxylic acid has been used in the creation of COX-2 inhibitors . These are drugs that selectively inhibit the COX-2 enzyme, reducing inflammation and pain.
- This compound is an antagonist of NMDA receptor-associated glycine sites and raises the convulsive threshold . This means it can bind to and inhibit the NMDA receptor, which plays a role in neural plasticity and memory function.
- 5-Fluoroindole-2-carboxylic acid is an important raw material and intermediate used in organic synthesis . It can be used to create a wide variety of other compounds.
Antibacterial Agents
Inhibitors of Hepatitis C Virus NS3·4A Protease
COX-2 Inhibitors
NMDA Receptor Antagonists
Organic Synthesis
Agrochemicals
安全和危害
未来方向
5-Fluoroindole-2-carboxylic acid has been used in the creation of Xa inhibitors, Fungicidal and Antitumor agents, and COX-2 inhibitors . It raises the convulsive threshold by acting as an antagonist of NMDA receptor-associated glycine sites . This suggests potential future directions in the development of new therapeutic agents.
属性
IUPAC Name |
5-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBRZCVLDTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192945 | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindole-2-carboxylic acid | |
CAS RN |
399-76-8 | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2Z936CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



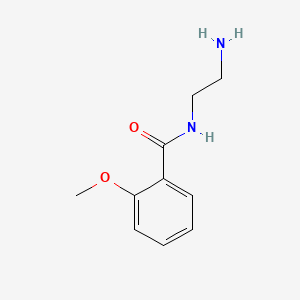

![(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1199875.png)
